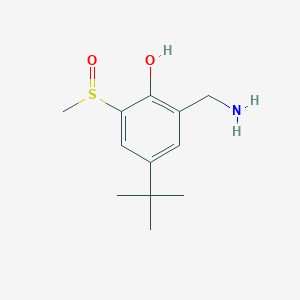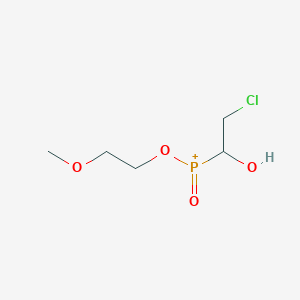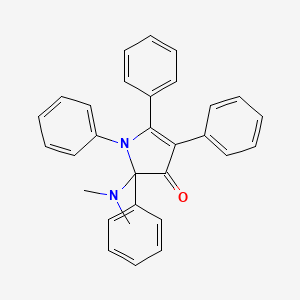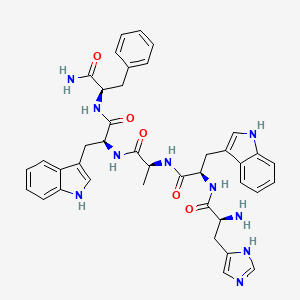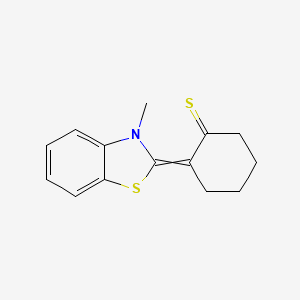![molecular formula C17H26O4 B14397991 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate CAS No. 88046-62-2](/img/structure/B14397991.png)
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[420]octan-1-yl acetate is a synthetic compound with a complex bicyclic structure
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the bicyclic core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of functional groups: The pent-4-en-1-yl group and the acetate group are introduced through substitution reactions, where specific reagents and conditions are used to attach these groups to the bicyclic core.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and using continuous flow processes to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize and bind to the compound’s functional groups. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate can be compared with other similar compounds, such as:
MDMB-4en-PINACA: This compound is a synthetic cannabinoid receptor agonist with a similar bicyclic structure but different functional groups
5F-MDMB-PINACA: Another synthetic cannabinoid with a fluorinated pentyl group instead of the pent-4-en-1-yl group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to different biological activities and applications compared to these similar compounds.
Propriétés
Numéro CAS |
88046-62-2 |
|---|---|
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(3,3-dimethyl-5-oxo-8-pent-4-enoxy-1-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C17H26O4/c1-5-6-7-8-20-15-9-13-14(19)10-16(3,4)11-17(13,15)21-12(2)18/h5,13,15H,1,6-11H2,2-4H3 |
Clé InChI |
QXAUPXRSAIBVGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC12CC(CC(=O)C1CC2OCCCC=C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



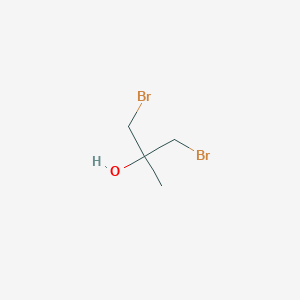

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
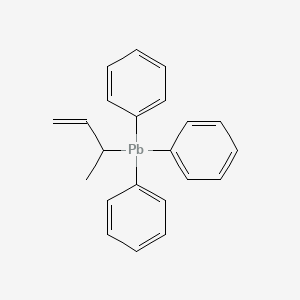
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
